Benzoic acid;2-triethoxysilylethanol
Description
"Benzoic acid;2-triethoxysilylethanol" is a hybrid organic-inorganic compound combining a benzoic acid moiety with a triethoxysilyl-functionalized ethanol group. The benzoic acid component provides carboxylic acid reactivity (e.g., hydrogen bonding, coordination with metal ions), while the triethoxysilyl group introduces silane coupling properties, enabling adhesion to inorganic surfaces (e.g., glass, metals) via hydrolysis and condensation reactions . This dual functionality makes it valuable in materials science for surface modification, polymer composites, and coatings.
Properties
CAS No. |
87441-02-9 |
|---|---|
Molecular Formula |
C15H26O6Si |
Molecular Weight |
330.45 g/mol |
IUPAC Name |
benzoic acid;2-triethoxysilylethanol |
InChI |
InChI=1S/C8H20O4Si.C7H6O2/c1-4-10-13(8-7-9,11-5-2)12-6-3;8-7(9)6-4-2-1-3-5-6/h9H,4-8H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
QWIWAYVRQKEOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
-
2-Triethoxysilylethanol Synthesis:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide .
- Reducing agents: Lithium aluminum hydride, sodium borohydride .
- Substitution reagents: Nitric acid, sulfuric acid, chlorine .
Major Products:
Scientific Research Applications
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds .
- 2-triethoxysilylethanol is used in the preparation of silane coupling agents and surface modifiers .
Biology:
- Benzoic acid is used as a preservative in food and pharmaceuticals due to its antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of "Benzoic acid;2-triethoxysilylethanol" with structurally or functionally related compounds:
Key Comparative Findings
- Reactivity: The triethoxysilyl group in "this compound" enables covalent bonding to inorganic substrates, unlike purely organic derivatives (e.g., cyclohexanecarboxylic acid) . Substituent position significantly impacts functionality. For example, ortho-substituted derivatives (as inferred here) may exhibit lower biosensor sensitivity compared to para-substituted analogs like pHBA .
Thermal Stability :
Solubility :
- Coordination Chemistry: Benzoic acid derivatives with electron-donating groups (e.g., -OH, -OCH₃) form stable complexes with lanthanides (). The triethoxysilyl group may interfere with metal coordination unless hydrolyzed to silanol (-SiOH) .
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